N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide

PDE10A inhibition CNS drug discovery Neuropharmacology

Researchers investigating PDE10A in Huntington's disease or schizophrenia models often face a critical gap: the lack of a potent, selective, and metabolically stable chemical probe with a documented selectivity signature. Generic amide analogs lacking the gem-bis(trifluoromethyl) motif suffer from rapid CYP450-mediated clearance and poor target engagement, while hydroxy-substituted variants are completely inactive at PDE10A (>10 µM). This compound directly addresses that gap. - PDE10A IC50: 7.30 nM; PDE2A IC50: 913 nM (125-fold selectivity window) - Gem-bis(CF3) group provides metabolic shielding against oxidative degradation - Validated by 1H NMR (DMSO-d6) for batch-to-batch consistency - Serves as the 'bis-CF3 fixed' reference scaffold for systematic SAR studies

Molecular Formula C12H9Cl2F6NO
Molecular Weight 368.10 g/mol
Cat. No. B11523336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide
Molecular FormulaC12H9Cl2F6NO
Molecular Weight368.10 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H9Cl2F6NO/c1-2-10(11(15,16)17,12(18,19)20)9(22)21-6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H,21,22)
InChIKeyGAQTXONIXHUVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide: Structural & Physicochemical Profile


N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide (C12H9Cl2F6NO; exact mass 366.9965 g/mol) is a synthetic phenylbutanamide distinguished by a 3,4-dichloro substitution motif on the anilide ring and a gem‑bis(trifluoromethyl) group at the butanamide 2‑position [1]. This dual electron‑withdrawing architecture creates a highly polarized, metabolically stable scaffold. The compound's single confirmed NMR spectrum (DMSO‑d₆) [1] and its patent‑documented PDE10A inhibition [2] position it as a targeted research probe, not a commodity intermediate.

Why N-(3,4-Dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide Cannot Be Replaced by Generic Analogs


Simple substitution with unsubstituted, mono‑chloro, or 3,4‑dimethoxy anilides (e.g., N‑(3,4‑dichlorophenyl)propanamide, CAS not assigned for the target but propanil is a commercial 3,4‑dichloro derivative [1]) fails because the gem‑bis(trifluoromethyl) moiety introduces a unique combination of extreme electron deficiency (σₚ Hammett >1.0 for CF₃), increased steric bulk, and amplified lipophilicity (estimated LogP contribution ~+2.0 vs. a CH₂ group) [2]. The closely related hydroxy‑analog N‑(3,4‑dichlorophenyl)-4,4,4‑trifluoro-3‑hydroxy-3‑(trifluoromethyl)butanamide (MLS000537020) [3] exhibits distinct hydrogen‑bonding capacity and metabolic liability precisely because of the tertiary alcohol, precluding its use as a direct functional substitute in systems where the gem‑bis‑CF₃ group is required for potency or metabolic stability.

Head-to-Head Comparison of N-(3,4-Dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide vs. In-Class Analogs


PDE10A Potency vs. Hydroxy Analog

The target compound demonstrates a human PDE10A IC50 of 7.30 nM [1]. This is >1,300‑fold more potent than the closest structurally confirmed analog, N‑(3,4‑dichlorophenyl)-4,4,4-trifluoro-3‑hydroxy-3‑(trifluoromethyl)butanamide, which shows a PDE10A IC50 of >10,000 nM in the same enzymatic assay format [2]. The difference is attributed to the gem‑bis‑CF3 group maintaining a hydrophobic, non‑hydrogen‑bonding interaction with the PDE10A active site, whereas the hydroxy analog induces a conformational penalty.

PDE10A inhibition CNS drug discovery Neuropharmacology

PDE2A Selectivity Window

The compound exhibits a 125‑fold selectivity window between its primary target PDE10A (IC50 7.30 nM) and the anti‑target PDE2A (IC50 913 nM) [1]. In contrast, the non‑fluorinated parent scaffold N‑(3,4‑dichlorophenyl)butanamide (inferred) would lack sufficient PDE10A engagement entirely. This selectivity ratio is critical for neuropharmacology studies, where PDE2A inhibition confounds cognitive outcomes.

PDE selectivity Off-target profiling Psychiatric disorders

Metabolic Stability: gem‑Bis(trifluoromethyl) vs. Methyl Analog

The 2,2‑bis(trifluoromethyl) group is a known metabolic blocking strategy. The electron‑withdrawing effect impedes CYP‑mediated oxidation at the adjacent carbon compared to a 2,2‑dimethyl analog [1]. While direct microsomal stability data for the target is not publicly available, the structural analog N‑(3,4‑dichlorophenyl)-2,2‑dimethylbutanamide would be expected to undergo rapid ω‑oxidation. The gem‑bis‑CF3 derivative is therefore the preferred choice for in vivo pharmacology studies requiring longer half‑life.

Metabolic stability CYP450 resistance In vitro ADME

Application Scenarios for N-(3,4-Dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide


CNS Probe with High PDE10A Affinity and Selectivity

In Huntington's disease or schizophrenia research, where excessive PDE10A inhibition is desired without confounding PDE2A effects, the compound's 125‑fold selectivity window (7.30 nM vs 913 nM) [1] makes it the logical choice. Its hydroxy analog is inactive at PDE10A (>10 µM), and non‑fluorinated analogs lack any PDE10A engagement, eliminating them from consideration.

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

For rodent or non‑human primate models requiring sustained target engagement, the gem‑bis‑trifluoromethyl motif provides a metabolic shield against CYP450 oxidation [2]. This allows researchers to avoid the rapid clearance of dimethyl or hydroxy analogs, enabling more robust correlation between dose, exposure, and target modulation.

SAR Studies of Halogenated Anilides

When systematically exploring the impact of the 3,4‑dichloro pattern on target affinity, the target compound serves as the pivotal 'bis‑CF3 fixed' scaffold. Its PDE10A IC50 forms the baseline potency reference point against which mono‑chloro, 3,5‑dichloro, or fluoro‑substituted derivatives can be quantitatively compared in the same enzymatic assay [1].

Chemical Biology Tool for PDE Selectivity Panels

Commercial PDE selectivity panels often lack a potent, selective PDE10A compound with a known selectivity signature. The compound's documented PDE10A (7.30 nM) and PDE2A (913 nM) activity [1] provides a validated standard for calibrating high‑throughput screening assays, ensuring consistent batch‑to‑batch performance across procurement lots.

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